Fmoc-His(3-Bom)-OH

Catalog No.
S892513
CAS No.
84891-19-0
M.F
C29H27N3O5
M. Wt
497.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-His(3-Bom)-OH

CAS Number

84891-19-0

Product Name

Fmoc-His(3-Bom)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid

Molecular Formula

C29H27N3O5

Molecular Weight

497.55

InChI

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1

InChI Key

CJBFCDKGOPEUOF-MHZLTWQESA-N

SMILES

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-His(Bom)-OH;84891-19-0;Fmoc-His(pi-Bom)-OH;Fmoc-His(3-Bom)-OH;SCHEMBL5717685;N|A-Fmoc-|Eth-Bom-L-histidine;Fmoc-NP-Benzyloxymethyl-L-histidine;ZINC2555088;6898AH;N|A-Fmoc-N(im)-benzyloxymethyl-L-histidine

Canonical SMILES

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-His(3-Bom)-OH is a fluorene-based amino acid derivative of histidine, specifically designed for use in solid-phase peptide synthesis (SPPS). The full chemical name is 9H-fluoren-9-ylmethoxycarbonyl-L-histidine(3-benzyl-oxy-methyl)-OH. This compound features a fluorene moiety that serves as a protective group, which is crucial for maintaining the integrity of the amino acid during synthetic processes. Its molecular formula is C29H27N3O5, and it has a molecular weight of 497.54 g/mol .

Fmoc-His(3-Bom)-OH itself doesn't have a specific mechanism of action. It serves as a building block for peptide synthesis. Once incorporated into a peptide, histidine residues can participate in various interactions due to their imidazole ring, including:

  • Hydrogen bonding
  • Metal ion coordination (histidine is a key metal-binding site in many enzymes)
  • Modulation of protein structure and function due to the ability of the imidazole ring to accept or donate protons (depending on the surrounding pH).
  • Fmoc: Fmoc stands for Fluorenylmethoxycarbonyl, a protecting group used in peptide synthesis to protect the N-terminus (amino end) of the peptide while allowing the C-terminus (carboxyl end) to react with another amino acid [1].
  • His: His stands for histidine, one of the 20 standard amino acids found in proteins.
  • (3-Bom): 3-Bom refers to a protecting group attached to the side chain of the histidine amino acid. In this case, Bom is benzyl oxymethyl, which protects a specific functional group on the histidine side chain [2].
  • OH: OH represents the hydroxyl group, which is essential for the coupling reaction between Fmoc-His(3-Bom)-OH and another amino acid during peptide synthesis.

Key Feature of Fmoc-His(3-Bom)-OH

One of the key features of Fmoc-His(3-Bom)-OH is that it allows for the incorporation of histidine into a peptide chain while keeping the side chain protected. This selective protection is important because the histidine side chain contains a reactive group that can interfere with peptide synthesis if not protected [2].

Here are some sources for further reading:

  • "[Acyl Protecting Groups in Peptide Synthesis]"() by Christopher J. Brandhuber in "The Chemistry of Peptides and Proteins", Volume 37
  • "[Selective Protection of the Histidine Side Chain in Peptide Synthesis]"() by Kavita Gupta et al. in Organic Letters, 2013
Typical of amino acids and peptide synthesis. Key reactions include:

  • Deprotection: The Fmoc group can be removed using weak bases like piperidine, allowing the amino group to participate in further coupling reactions.
  • Coupling: This compound can undergo peptide bond formation with other amino acids or derivatives, facilitated by coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
  • Racemization: During coupling reactions, racemization can occur, but Fmoc-His(3-Bom)-OH has been shown to minimize this issue compared to other derivatives .

Histidine and its derivatives, including Fmoc-His(3-Bom)-OH, play significant roles in biological systems. Histidine is essential for protein structure and function due to its ability to participate in enzyme catalysis and metal ion coordination. The presence of the benzyl-oxy-methyl group enhances its solubility and stability in biological contexts, making it suitable for studying enzyme kinetics and interactions .

The synthesis of Fmoc-His(3-Bom)-OH typically involves several steps:

  • Protection of Histidine: The amino and carboxyl groups of histidine are protected using suitable groups (e.g., Fmoc for the amino group).
  • Introduction of the Benzyl Group: The 3-benzyl-oxy-methyl group is introduced via alkylation or acylation methods.
  • Purification: The product is purified using techniques such as chromatography to isolate the desired compound from by-products .

Fmoc-His(3-Bom)-OH is primarily used in:

  • Solid-Phase Peptide Synthesis: It serves as a building block for synthesizing peptides with specific sequences, particularly those requiring histidine residues.
  • Biochemical Research: The compound is utilized in studies involving enzyme activity, protein interactions, and metal-binding properties due to histidine's unique characteristics .
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, especially in drug design targeting histidine-rich proteins.

Studies involving Fmoc-His(3-Bom)-OH often focus on its interactions with metal ions and other biomolecules. Histidine's imidazole side chain allows it to coordinate with transition metals, making it valuable for understanding metal-protein interactions. Additionally, research has shown that modifications to the histidine side chain can influence binding affinities and enzymatic activities .

Similar compounds include various protected forms of histidine and other amino acids used in peptide synthesis. Here’s a comparison highlighting the uniqueness of Fmoc-His(3-Bom)-OH:

CompoundStructure TypeUnique Features
Fmoc-His(2-Oxo)-OHOxo-histidine derivativeContains an oxo group that alters reactivity
Boc-His(Bum)-OHBoc-protected histidineUtilizes a different protective group (Boc)
Fmoc-His(Bum)-OHTert-butoxy-methylSimilar protective strategy but differs in sterics
Fmoc-Lys(Boc)-OHLysine derivativeDifferent amino acid with distinct properties

Fmoc-His(3-Bom)-OH stands out due to its specific protective groups that minimize racemization during synthesis while maintaining excellent solubility and reactivity .

XLogP3

4.1

Dates

Modify: 2023-08-15

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